N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxybenzoyl)piperazine-1-carboxamide
Description
N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxybenzoyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a cyclopentenyl group and a methoxybenzoyl group
Properties
IUPAC Name |
N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxybenzoyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-26-18-8-6-17(7-9-18)19(24)22-12-14-23(15-13-22)20(25)21-11-10-16-4-2-3-5-16/h4,6-9H,2-3,5,10-15H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZQSJWMVXCBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)NCCC3=CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxybenzoyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Introduction of the Cyclopentenyl Group: This step involves the reaction of the piperazine derivative with cyclopentenyl halides under basic conditions.
Attachment of the Methoxybenzoyl Group: This is usually done through an acylation reaction using 4-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxybenzoyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxybenzoyl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxybenzoyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the methoxybenzoyl group can enhance its binding affinity. The cyclopentenyl group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[2-(cyclopenten-1-yl)ethyl]-4-benzoylpiperazine-1-carboxamide: Lacks the methoxy group, which may affect its binding properties.
N-[2-(cyclopenten-1-yl)ethyl]-4-(4-chlorobenzoyl)piperazine-1-carboxamide: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and biological activity.
Uniqueness
N-[2-(cyclopenten-1-yl)ethyl]-4-(4-methoxybenzoyl)piperazine-1-carboxamide is unique due to the presence of the methoxy group, which can enhance its solubility and binding interactions. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
